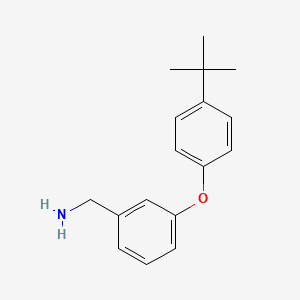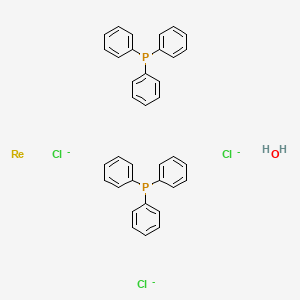
Rhenium;triphenylphosphane;trichloride;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhenium;triphenylphosphane;trichloride;hydrate is a coordination compound that includes rhenium, triphenylphosphane, and trichloride, with water molecules as part of its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rhenium;triphenylphosphane;trichloride;hydrate typically involves the reaction of rhenium trichloride with triphenylphosphane in the presence of a suitable solvent. The reaction is often carried out under an inert atmosphere to prevent oxidation. The resulting product is then crystallized from the solution to obtain the hydrate form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include careful control of reaction conditions such as temperature, pressure, and solvent composition to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Rhenium;triphenylphosphane;trichloride;hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas or sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhenium(VII) oxide, while reduction could produce rhenium(I) complexes. Substitution reactions can result in a variety of rhenium complexes with different ligands.
Scientific Research Applications
Rhenium;triphenylphosphane;trichloride;hydrate has several scientific research applications:
Mechanism of Action
The mechanism by which rhenium;triphenylphosphane;trichloride;hydrate exerts its effects involves coordination chemistry principles. The rhenium center can undergo various oxidation and reduction reactions, facilitating catalytic processes. The triphenylphosphane ligands stabilize the rhenium center and influence its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or medicinal use .
Comparison with Similar Compounds
Similar Compounds
Ruthenium;triphenylphosphane;trichloride: Similar in structure but with ruthenium instead of rhenium.
Osmium;triphenylphosphane;trichloride: Another analogous compound with osmium.
Uniqueness
Rhenium;triphenylphosphane;trichloride;hydrate is unique due to the specific properties of rhenium, such as its high atomic number and ability to form stable complexes in multiple oxidation states. This makes it particularly useful in applications requiring robust and versatile catalysts .
Properties
Molecular Formula |
C36H32Cl3OP2Re-3 |
|---|---|
Molecular Weight |
835.1 g/mol |
IUPAC Name |
rhenium;triphenylphosphane;trichloride;hydrate |
InChI |
InChI=1S/2C18H15P.3ClH.H2O.Re/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;/h2*1-15H;3*1H;1H2;/p-3 |
InChI Key |
KRMDFQJQKYDFKQ-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.O.[Cl-].[Cl-].[Cl-].[Re] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


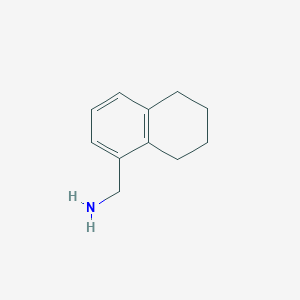
![4-[(E)-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}imino)methyl]benzonitrile](/img/structure/B12446481.png)
![4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B12446486.png)

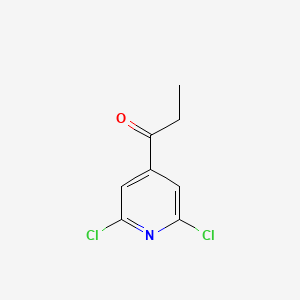
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B12446510.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12446513.png)
![3-[(4-Bromo-2-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B12446517.png)
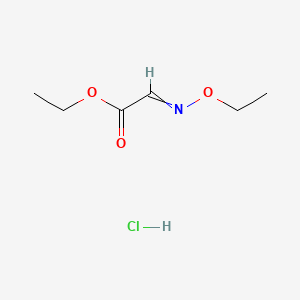
![2-amino-4-(2,6-dichlorophenyl)-5-hydroxy-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12446531.png)

![2-(4-chlorophenoxy)-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide](/img/structure/B12446543.png)
![2-(2-Methyl-5,7-bis(trifluoromethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12446550.png)
